molecular formula C12H18ClNO2 B1289052 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride CAS No. 14165-90-3

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Cat. No.: B1289052
CAS No.: 14165-90-3
M. Wt: 243.73 g/mol
InChI Key: RJSLVOHVHJUPNE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves several steps. One common method includes the Pomeranz–Fritsch cyclization, which can be performed under milder, more chemoselective conditions using silyl triflate and a sterically encumbered pyridine base . This method replaces the strong acids and elevated temperatures traditionally used in the cyclization step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can be compared with other similar compounds, such as:

    6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another compound with similar structural features but different biological activities.

    5,6-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine: A structurally related compound with distinct chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-7-9-3-5-13-6-4-10(9)8-12(11)15-2;/h7-8,13H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSLVOHVHJUPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCNCCC2=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621419
Record name 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14165-90-3
Record name 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

22.13 g (100 mmol) of the product obtained in Step 1, suspended in 250 mL of THF, are cooled to 0° C. There are then added, dropwise, over 15 minutes, 250 mL of borane/THF (1M in the THF) and heating is carried out at 80° C. for 24 hours. Cooling is carried out and there are then added, dropwise, 250 mL of ethanol, and then 2.6N ethanolic HCl. Heating at reflux is carried out for 40 minutes; some light insoluble material is filtered off and evaporation to dryness is carried out. The residue thereby obtained is recrystallised from a mixture of 150 mL of isopropanol and 20 mL of water to yield the desired product.
Quantity
22.13 g
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reactant
Reaction Step One
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250 mL
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Reaction Step Two
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250 mL
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Reactant of Route 2
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Reactant of Route 3
Reactant of Route 3
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Reactant of Route 4
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Reactant of Route 5
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Reactant of Route 6
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.